2,7-Dichloro-9H-xanthene-9-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloro-9H-xanthene-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O3/c15-7-1-3-11-9(5-7)13(14(17)18)10-6-8(16)2-4-12(10)19-11/h1-6,13H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUBZGSJBOWQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C3=C(O2)C=CC(=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Evolution of Xanthene Chemistry
The journey of xanthene chemistry began with the discovery of the parent xanthene molecule, a dibenzo[b,e]pyran structure. The true potential of this tricyclic system was unlocked with the synthesis of its derivatives, most notably the xanthene dyes. These compounds, which include fluorescein (B123965), eosins, and rhodamines, are renowned for their brilliant colors and strong fluorescence, making them invaluable in various applications, from traditional dyeing to advanced bio-imaging.
The synthesis of these dyes often involves the condensation of phthalic anhydride (B1165640) derivatives with resorcinol (B1680541) or aminophenol derivatives. This foundational chemistry paved the way for the creation of a vast library of xanthene-based molecules with tailored properties. Over time, research shifted towards understanding how modifications to the xanthene core could influence its chemical and physical characteristics, leading to the development of compounds with enhanced functionalities.
Significance of the Dichlorinated Xanthene Core in Advanced Molecular Design
The introduction of halogen atoms, particularly chlorine, into the xanthene structure at the 2 and 7 positions has profound implications for the molecule's properties. This dichlorination is a key feature in the design of advanced molecules for several reasons:
Modulation of Electronic Properties: The presence of electron-withdrawing chlorine atoms significantly alters the electron distribution within the xanthene ring system. This can influence the molecule's absorption and emission spectra, a critical factor in the development of fluorescent probes and dyes. For instance, the chlorination of the xanthene ring in fluorescein (B123965) derivatives leads to a red shift in the maximum excitation and emission wavelengths. researchgate.net
Enhanced Intersystem Crossing: Halogenation is known to promote intersystem crossing (ISC), the process where a molecule transitions from a singlet excited state to a triplet excited state. rsc.orgkaist.ac.kr This "heavy-atom effect" is crucial for applications such as photodynamic therapy and photopolymerization, where the generation of triplet states is a key mechanistic step. rsc.orgnih.gov
Increased Chemical Reactivity and Selectivity: The chlorine atoms can serve as reactive handles for further chemical modifications, allowing for the synthesis of more complex molecules. They can also influence the binding affinity and selectivity of the molecule towards biological targets. Research has shown that halogenated xanthenes, including 2',7'-dichlorofluorescein (B58168), can act as inhibitors for enzymes like dual-specificity phosphatase 5 (DUSP5), with their potency being correlated to the electronic properties influenced by the halogen substituents. nih.gov
Below is a table summarizing the key properties of some relevant xanthene derivatives, highlighting the impact of chlorination.
| Compound Name | Molecular Formula | Key Features |
| Xanthene-9-carboxylic acid | C₁₄H₁₀O₃ | The parent carboxylic acid derivative, a key intermediate in medicinal chemistry. researchgate.netnih.govresearchgate.net |
| 2',7'-Dichlorofluorescein | C₂₀H₁₀Cl₂O₅ | A dichlorinated derivative of fluorescein, used as a fluorescent probe and enzyme inhibitor. nih.govnih.govresearchgate.net |
| 2,7-Dichloro-9H-xanthene-9-carboxylic acid | C₁₄H₈Cl₂O₃ | The subject of this article, combining the dichlorinated core with a carboxylic acid functional group. |
Research Rationale and Scope for 2,7 Dichloro 9h Xanthene 9 Carboxylic Acid
Direct Carboxylation Strategies
Direct carboxylation involves the formation of a carbon-carbon bond at the C9 position of the 2,7-dichloro-9H-xanthene ring system. This is typically achieved by generating a nucleophilic carbanion at this position, which then reacts with an electrophilic carbon source, most commonly carbon dioxide.
Carboxylation of 2,7-Dichloro-9H-xanthene under Basic Conditions
The synthesis of xanthene-9-carboxylic acid and its derivatives can be effectively achieved by the carboxylation of the corresponding xanthene. This process hinges on the acidic nature of the C9-protons, which are flanked by two benzene (B151609) rings and an ether linkage, allowing for deprotonation by a strong base. For the synthesis of this compound, the starting material is 2,7-Dichloro-9H-xanthene.
The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), to prevent quenching of the highly reactive intermediates. A strong base is required to abstract the proton from the C9 position. Common bases used for this purpose are organolithium reagents or lithium amides.
Table 1: Bases for Deprotonation of Xanthene Scaffolds
| Base | Formula | Typical Conditions |
|---|---|---|
| n-Butyllithium | n-BuLi | Anhydrous THF, -78 to -40 °C |
| Lithium diisopropylamide | LDA | Anhydrous THF, -78 °C |
| Sodium hydride | NaH | Anhydrous THF/DMF, RT to elevated temp. |
Once the carbanion is formed, carbon dioxide gas is bubbled through the cooled reaction mixture, or the solution is poured over crushed dry ice. The resulting carboxylate salt is then protonated during an acidic workup to yield the final carboxylic acid product.
Mechanistic Insights into Carbanion Formation and CO₂ Introduction
The mechanism of direct carboxylation begins with the deprotonation at the C9 position of 2,7-Dichloro-9H-xanthene by a strong base. This step results in the formation of a resonance-stabilized carbanion. The negative charge is delocalized over the adjacent aromatic rings, which enhances the stability of this intermediate.
Halogenation Approaches on Xanthene-9-carboxylic Acid Scaffolds
An alternative synthetic route involves the late-stage introduction of chlorine atoms onto the parent Xanthene-9-carboxylic acid scaffold. This approach relies on electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents on the xanthene ring.
Regioselective Chlorination of Xanthene-9-carboxylic Acid
In the xanthene-9-carboxylic acid molecule, the ether oxygen is a strongly activating, ortho-, para-directing group due to its lone pairs participating in resonance. The carboxylic acid group at the 9-position has a deactivating inductive effect. The cumulative effect directs electrophiles primarily to the 2, 4, 5, and 7 positions. Achieving selective dichlorination at the 2 and 7 positions requires careful control of reaction conditions to favor the para-substitution relative to the ether oxygen and avoid over-halogenation.
Common chlorinating agents for this type of transformation include sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂). The reaction is often carried out in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
Catalytic Systems for Directed Chlorination
To enhance the regioselectivity and efficiency of the chlorination, various catalytic systems can be employed. These catalysts function by activating the chlorinating agent or by coordinating to the substrate to direct the incoming electrophile.
Lewis Acid Catalysis : Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are classic catalysts for electrophilic halogenation. They polarize the halogen-halogen bond (in the case of Cl₂) or facilitate the formation of a more potent electrophile, thereby promoting the substitution reaction. A patent for the synthesis of the related 2,7-dichlorofluorene (B131596) utilizes ferric chloride as a catalyst with sulfuryl chloride as the chlorinating agent, a system that could be adapted for the xanthene scaffold. google.com
Transition-Metal Catalysis : Modern methods for C-H functionalization often employ transition-metal catalysts, such as palladium. While more commonly used for installing heavier halogens or other functional groups, palladium-catalyzed C-H chlorination protocols exist. These systems often utilize a directing group to achieve high regioselectivity, though the inherent electronic preferences of the xanthene system may suffice under specific ligand and oxidant conditions.
Table 2: Potential Catalytic Systems for Chlorination
| Catalyst Type | Example | Chlorinating Agent | Potential Role |
|---|---|---|---|
| Lewis Acid | FeCl₃, AlCl₃ | Cl₂, SO₂Cl₂ | Activation of chlorinating agent |
| Transition Metal | Pd(OAc)₂ | N-Chlorosuccinimide (NCS) | Directed C-H activation |
De Novo Ring Construction from Dichlorinated Precursors
This synthetic strategy involves building the tricyclic xanthene core from simpler, already dichlorinated starting materials. This "bottom-up" approach can offer excellent control over the substitution pattern of the final product. A common strategy for xanthene synthesis is the acid-catalyzed condensation of phenols with a carbonyl compound or its equivalent.
A plausible route to a precursor of the target molecule, 2,7-dichloroxanthone, involves the reaction of 4-chlorophenol (B41353) with a suitable partner. The xanthone (B1684191) can then be reduced at the C9 carbonyl and subsequently carboxylated. A key step in many related syntheses is the formation of the diaryl ether linkage, often accomplished via an Ullmann condensation. acs.orgsynarchive.comorganic-chemistry.orgwikipedia.org This involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). acs.orgsynarchive.comorganic-chemistry.orgwikipedia.org
For instance, the synthesis could start from 4-chlorophenol and 2,4-dichlorobenzoic acid. An Ullmann condensation would form a substituted diaryl ether. Subsequent intramolecular Friedel-Crafts acylation would then close the central pyran ring to form 2,7-dichloroxanthone. The xanthone is a versatile intermediate that can be converted to the target molecule.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,7-Dichloro-9H-xanthene |
| Xanthene-9-carboxylic acid |
| Tetrahydrofuran (THF) |
| n-Butyllithium |
| Lithium diisopropylamide |
| Sodium hydride |
| Sodium amide |
| Carbon dioxide |
| Sulfuryl chloride |
| Ferric chloride |
| Aluminum chloride |
| Palladium(II) acetate (B1210297) |
| N-Chlorosuccinimide |
| 2,7-dichloroxanthone |
| 4-chlorophenol |
Friedel-Crafts Alkylation and Cyclodehydration Routes
The construction of the xanthene core is frequently achieved through reactions that form the central oxygen-containing ring. Intramolecular Friedel-Crafts alkylation is a primary method for this cyclization. beilstein-journals.org This approach typically begins with the synthesis of a diaryl ether or a related precursor that contains an appropriate electrophilic source.
In a representative pathway, a substituted phenol can be reacted with a benzyl (B1604629) derivative bearing a leaving group or a functional group that can be converted into a carbocation. The key step is the acid-catalyzed cyclization where the electrophile attacks the electron-rich aromatic ring of the phenol, leading to the closure of the pyran ring. For the synthesis of 2,7-dichloro-9H-xanthene derivatives, this would involve precursors already containing the chlorine atoms at the desired positions.
A common variation involves the use of an alkene as the electrophile precursor. Activation of the double bond by a strong Brønsted acid, such as trifluoroacetic acid (TFA), generates a carbocation that initiates the intramolecular electrophilic aromatic substitution to form the xanthene skeleton. beilstein-journals.org Subsequent cyclodehydration, often from an alcohol intermediate, finalizes the heterocyclic structure. The reaction conditions for these Friedel-Crafts type reactions are critical to avoid undesired side products that can arise from the high reactivity of the intermediates. nih.gov
Oxidative Transformations to Install Carboxylic Acid Functionality
Once the 2,7-dichloro-9H-xanthene core is assembled, the introduction of the carboxylic acid group at the C9 position is the next critical transformation. Direct oxidation of the C-H bond at the methylene (B1212753) bridge (C9) of the xanthene is challenging. Therefore, a more common and controllable strategy involves the carboxylation of a C9-anion intermediate.
A well-documented method involves the deprotonation of 2,7-dichloro-9H-xanthene using a strong base, such as an organolithium reagent (e.g., n-butyllithium), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures. This generates a nucleophilic carbanion at the C9 position. This anion is then quenched by bubbling carbon dioxide gas through the solution, followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final this compound. google.com This process is an adaptation of a general method for preparing xanthene-9-carboxylic acid from xanthone, which is first reduced to xanthene. google.com
Alternative oxidative strategies could involve the oxidation of a precursor functional group already at the C9 position. For instance, if a 9-formyl-2,7-dichloroxanthene intermediate were synthesized, it could be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromic acid. mdpi.comyoutube.com
Green Chemistry Protocols and Enhanced Synthetic Efficiency
In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. These protocols aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Microwave-Assisted Synthesis of Xanthene Carboxylic Acid Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating methods. mdpi.com The synthesis of xanthene derivatives is particularly amenable to this technology. researchgate.net
The key advantages of microwave irradiation stem from its efficient and uniform heating mechanism, which can minimize the formation of side products. nih.gov For the synthesis of the 2,7-dichloro-9H-xanthene core, the condensation reaction between a substituted phenol and an aldehyde can be significantly expedited under microwave conditions, often in the presence of a catalyst like sulfamic acid. This rapid, high-yield process makes MAOS an attractive method for preparing the necessary precursors for the final carboxylic acid product.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Several hours | Minutes researchgate.net |
| Energy Consumption | High | Low nih.gov |
| Product Yield | Moderate to Good | Good to Excellent |
| Side Products | Often observed | Minimized mdpi.com |
Solvent-Free and Ionic Liquid Catalysis for Xanthene Synthesis
The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or "neat," reaction conditions are highly desirable as they reduce chemical waste and simplify product purification. Many syntheses of xanthene derivatives have been successfully performed under solvent-free conditions, often by heating a mixture of the reactants with a solid catalyst. meddocsonline.orgtandfonline.com
Ionic liquids (ILs) have gained prominence as green reaction media and catalysts. rsc.org These salts, which are liquid at or near room temperature, possess negligible vapor pressure, high thermal stability, and tunable solvent properties. In xanthene synthesis, acidic ionic liquids can function as both the solvent and the catalyst, promoting the condensation and cyclization steps efficiently. rhhz.net Various ILs, such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) (DSIMHS) and ethylammonium (B1618946) N-sulfonic acid chloride, have been employed as reusable and effective catalysts for these transformations. tandfonline.comrhhz.net The use of ILs often allows for easy separation of the product and recycling of the catalyst, further enhancing the environmental credentials of the synthesis. rsc.org
| Ionic Liquid Catalyst | Key Features | Reference |
|---|---|---|
| Di-n-propylammoniumhydrogensulphate | Efficient, reusable, cost-effective | rsc.org |
| [(Et3N)2SO][HSO4]2 | Dicationic Brönsted acidic, reusable | meddocsonline.org |
| [CH3CH2NH2SO3H]Cl | Sulfonic acid functionalized, promotes high yields | tandfonline.com |
| 1,3-disulfonic acid imidazolium hydrogen sulfate (DSIMHS) | Highly acidic, efficient under solvent-free conditions | rhhz.net |
Optimization of Reaction Parameters and Yields in this compound Synthesis
Maximizing the yield and purity of the final product is a central goal in chemical synthesis. The optimization of reaction parameters—such as temperature, catalyst loading, solvent choice, and reaction time—is crucial for achieving this objective. beilstein-journals.org For the multi-step synthesis of this compound, each step must be carefully optimized.
Systematic studies are often conducted where one variable is changed at a time (One-Variable-at-a-Time, OVAT) to determine its effect on the reaction outcome. For example, in the synthesis of xanthene derivatives, the amount of catalyst can be varied to find the optimal loading that maximizes yield without promoting side reactions. researchgate.net Similarly, the reaction temperature is adjusted to ensure the reaction proceeds at a reasonable rate while maintaining selectivity. Modern approaches may employ Design of Experiments (DoE) methodologies or machine learning algorithms to explore the multi-dimensional parameter space more efficiently and identify optimal conditions. semanticscholar.org
The table below illustrates a hypothetical optimization study for a key cyclization step, showing how systematic variation of parameters can lead to a significant improvement in product yield.
| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 0 | 25 | Ethanol (B145695) | 12 | Trace |
| 2 | 5 | 25 | Ethanol | 10 | 45 |
| 3 | 10 | 25 | Ethanol | 8 | 60 |
| 4 | 10 | 80 (Reflux) | Ethanol | 2 | 92 |
| 5 | 10 | 80 (Reflux) | None (Solvent-free) | 1 | 95 |
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid moiety is a versatile functional group that can undergo a wide array of reactions to yield various derivatives. These transformations are fundamental in modifying the polarity, steric bulk, and biological activity of the parent molecule.
Esterification Reactions to Form Xanthene Carboxylic Acid Esters
Esterification of this compound can be achieved through several standard methods. The direct reaction with an alcohol under acidic catalysis, known as Fischer esterification, is a common approach. masterorganicchemistry.comlibretexts.org This equilibrium-driven reaction typically requires heating with a strong acid catalyst, such as sulfuric acid or tosic acid, in an excess of the alcohol which also serves as the solvent. masterorganicchemistry.com
Alternatively, the carboxylic acid can be activated to facilitate ester formation under milder conditions. One such method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for reactions with sensitive alcohols. Another approach is the conversion of the carboxylic acid to its sodium salt, followed by reaction with an alkyl halide, which is a method that has been applied to the parent xanthene-9-carboxylic acid. google.com
| Method | Reagents and Conditions | Product |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heat | 2,7-Dichloro-9H-xanthene-9-carboxylate ester |
| DCC Coupling | Alcohol, DCC, DMAP, Dichloromethane, room temp. | 2,7-Dichloro-9H-xanthene-9-carboxylate ester |
| Alkylation of Carboxylate | 1. NaOH; 2. Alkyl halide (e.g., Ethyl bromide), Isopropanol, heat | 2,7-Dichloro-9H-xanthene-9-carboxylate ester |
Amide Formation and Related Condensation Reactions
The synthesis of amides from this compound is a crucial transformation for creating compounds with diverse biological activities. pulsus.com Direct condensation with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. sciepub.com Therefore, activation of the carboxylic acid is necessary. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide.
Coupling reagents are also widely employed for amide bond formation under milder conditions. Reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts can be used to generate an active intermediate in situ, which then reacts with the amine. researchgate.net Boron-based reagents have also been developed for direct amidation reactions. nih.gov
| Method | Reagents and Conditions | Product |
| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂, CH₂Cl₂; 2. Amine (RNH₂ or R₂NH), base (e.g., Et₃N) | N-substituted-2,7-dichloro-9H-xanthene-9-carboxamide |
| Coupling Reagent | Amine, Coupling agent (e.g., DCC, EDC, HOBt), Solvent (e.g., DMF, CH₂Cl₂) | N-substituted-2,7-dichloro-9H-xanthene-9-carboxamide |
| Boron-Mediated Amidation | Amine, B(OCH₂CF₃)₃, heat | N-substituted-2,7-dichloro-9H-xanthene-9-carboxamide |
Reduction Pathways to Corresponding Alcohols and Other Derivatives
The carboxylic acid group of this compound can be reduced to a primary alcohol, (2,7-dichloro-9H-xanthen-9-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to neutralize the reaction and protonate the resulting alkoxide. chemguide.co.uk It is important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. libretexts.org
The reduction proceeds via a two-step process where the carboxylic acid is first reduced to an aldehyde intermediate, which is then immediately further reduced to the primary alcohol. chemguide.co.ukkhanacademy.org Due to the high reactivity of the aldehyde towards LiAlH₄, it is not possible to isolate the aldehyde intermediate under these conditions.
| Reducing Agent | Reaction Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | 1. LiAlH₄, dry THF or Et₂O; 2. H₃O⁺ workup | (2,7-dichloro-9H-xanthen-9-yl)methanol |
Reactions Involving the Chlorine Substituents
The two chlorine atoms on the aromatic backbone of this compound are relatively unreactive towards classical nucleophilic substitution but can be functionalized using modern synthetic methodologies.
Nucleophilic Aromatic Substitution Reactions of Aromatic Chlorides
Aryl chlorides, such as those in this compound, are generally resistant to nucleophilic aromatic substitution (SNA r) unless activated by strong electron-withdrawing groups in the ortho or para positions. libretexts.org In the absence of such activating groups, harsh reaction conditions, such as high temperatures and pressures, are typically required to effect substitution. For instance, the Dow process for producing phenol from chlorobenzene (B131634) requires temperatures above 350 °C. libretexts.org Therefore, direct displacement of the chlorine atoms by common nucleophiles under standard laboratory conditions is expected to be challenging.
Metal-Catalyzed Cross-Coupling for Aryl Functionalization
A more versatile approach to functionalizing the chlorine substituents is through metal-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of complex aromatic compounds. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an aryl halide with an organoboron compound, is a powerful method for forming new carbon-carbon bonds. researchgate.net This reaction could be employed to introduce new aryl or vinyl substituents at the 2- and 7-positions of the xanthene core.
The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgnih.govrug.nl This would provide a route to various N-aryl derivatives of the xanthene scaffold. The choice of palladium catalyst, ligand, and base is crucial for the success of these transformations and often requires optimization for specific substrates. nih.gov
| Reaction | Typical Reagents and Catalyst | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) | 2,7-Diaryl-9H-xanthene-9-carboxylic acid derivative |
| Buchwald-Hartwig Amination | Amine (primary or secondary), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 2,7-Diamino-9H-xanthene-9-carboxylic acid derivative |
Modifications of the Xanthene Ring System
The this compound molecule possesses a rigid tricyclic xanthene core. While many derivatization strategies focus on the carboxylic acid group at the 9-position, modifications to the aromatic rings of the xanthene system represent a more advanced approach to altering the compound's fundamental electronic and structural properties. These modifications, such as oxidation or skeletal rearrangement, are chemically challenging due to the inherent stability of the dibenzo-γ-pyran backbone.
Oxidation Reactions to Yield Quinone Analogues
The oxidation of the terminal benzene rings of the this compound core to form quinone analogues is a potential but challenging transformation. Quinones are conjugated diketones that play significant roles as intermediates in organic synthesis and as biologically active molecules. The conversion of an aromatic system to a quinone requires a potent oxidizing agent and is facilitated by the presence of electron-donating groups on the ring, which is not the case for this electron-deficient, dichlorinated xanthene.
Research specifically detailing the oxidation of this compound to a quinone is not prominent in the available literature. However, the general principles of aromatic oxidation provide a theoretical framework for how such a reaction might proceed. The oxidation of phenols and hydroquinones to quinones is a well-established process, often utilizing strong oxidants. jackwestin.comyoutube.com
Table 1: Common Oxidizing Agents for Aromatic Systems This table presents common reagents used for the oxidation of phenols and their derivatives to quinones, which could theoretically be applied to a xanthene system under forcing conditions.
| Oxidizing Agent | Typical Substrate | General Reaction Conditions |
| Chromium trioxide (CrO₃) | Phenols, Methoxyarenes | Acetic acid or sulfuric acid |
| Fremy's salt (Potassium nitrosodisulfonate) | Phenols | Aqueous, phosphate (B84403) buffer |
| Salcomine-O₂ | Phenols | Organic solvents (e.g., CH₂Cl₂, DMF) |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Hydroquinones, Phenols | Aprotic solvents (e.g., benzene, dioxane) |
For the xanthene core, direct oxidation would likely require harsh conditions due to the deactivating effect of the chloro substituents and the ether linkage. A plausible pathway would involve the hydroxylation of the aromatic rings, followed by oxidation of the resulting dihydroxy-xanthene intermediate to the corresponding quinone.
A related structural transformation is observed in the well-known xanthene dye, fluorescein (B123965). Fluorescein exists in a pH-dependent equilibrium between a fluorescent quinoid form and a non-fluorescent lactone form. nih.gov This demonstrates that the xanthene skeleton can support a quinone-like structure, although this is part of a dynamic equilibrium involving the C-9 substituent and not a stable, isolated quinone formed from the oxidation of the terminal rings.
Investigations into Xanthene Core Rearrangements
The xanthene ring system is known for its high thermodynamic stability. The fused tricyclic structure is generally resistant to skeletal rearrangements under typical laboratory conditions. Investigations specifically focused on inducing and studying core rearrangements of this compound are not extensively documented in scientific literature.
Skeletal rearrangements of heterocyclic compounds typically require significant energy input to break the strong carbon-carbon or carbon-oxygen bonds of the ring system. Such transformations are often promoted by:
Strongly Acidic Conditions: Protic or Lewis acids can, in some cases, catalyze bond migration, particularly if a more stable carbocation intermediate can be formed.
Photochemical Conditions: Irradiation with high-energy light can promote electrons to excited states, enabling rearrangements not accessible through thermal pathways. Photochemical degradation of some xanthene dyes has been observed to lead to fragmentation rather than a concerted skeletal rearrangement. chemrxiv.org
Reaction with Potent Electrophiles: Certain reagents can induce rearrangements in rigid ring systems, although this is more common in strained or highly functionalized molecules. researchgate.net
Given the stability of the dibenzo-γ-pyran core, it is presumed to be largely inert to rearrangement. Research on related compounds often focuses on building the xanthene skeleton from precursors rather than rearranging a pre-formed core. goums.ac.irnih.gov Any potential rearrangement would likely compete with decomposition pathways, especially under harsh reaction conditions. The lack of published studies on this topic suggests that such rearrangements are either not synthetically viable or have not been a focus of chemical investigation for this class of compounds.
Advanced Spectroscopic and Structural Characterization of 2,7 Dichloro 9h Xanthene 9 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 2,7-Dichloro-9H-xanthene-9-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation and analysis of the electronic environment.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methine proton at the 9-position, and the acidic proton of the carboxyl group. The presence of chlorine atoms at the 2 and 7 positions significantly influences the chemical shifts of the aromatic protons due to their electronegativity and anisotropic effects.
The aromatic region is expected to show a set of signals characteristic of a substituted xanthene core. The protons on the chlorinated benzene (B151609) rings will exhibit specific splitting patterns. The proton at position 1 (and 8) would likely appear as a doublet, coupled to the proton at position 3 (and 6). Similarly, the proton at position 4 (and 5) would likely appear as a doublet, coupled to the proton at position 3 (and 6). The proton at position 3 (and 6) would then be expected to appear as a doublet of doublets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-1, H-8 | 7.20 - 7.40 | d |
| H-3, H-6 | 7.10 - 7.30 | dd |
| H-4, H-5 | 7.00 - 7.20 | d |
| H-9 | 5.00 - 5.50 | s |
| -COOH | 10.0 - 13.0 | br s |
Predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon, its connectivity, and the electronic effects of neighboring atoms and functional groups.
The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, typically in the range of 170-180 ppm. libretexts.org The carbon atoms attached to the chlorine atoms (C-2 and C-7) will experience a downfield shift due to the electronegativity of chlorine. The quaternary carbons of the xanthene core, including those at the bridgehead positions and those bonded to the ether oxygen, will also have characteristic chemical shifts. The methine carbon at C-9 is anticipated to resonate in the aliphatic region but will be shifted downfield due to the attachment of the carboxylic acid group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 180 |
| C-2, C-7 | 130 - 135 |
| C-4a, C-5a | 150 - 155 |
| C-8a, C-9a | 115 - 120 |
| Aromatic CH | 120 - 130 |
| C-9 | 45 - 55 |
Predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrational modes of the molecule's bonds.
The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org A sharp and intense absorption band corresponding to the C=O stretching of the carboxyl group is anticipated around 1700-1725 cm⁻¹. The exact position of this band can be influenced by the degree of hydrogen bonding.
Other significant vibrational modes include the C-O-C asymmetric stretching of the xanthene ether linkage, typically observed in the 1200-1250 cm⁻¹ region, and the C-Cl stretching vibrations, which are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching bands will be present in the 1450-1600 cm⁻¹ range.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carbonyl | C=O stretch | 1700 - 1725 | Strong, Sharp |
| Aromatic | C=C stretch | 1450 - 1600 | Medium |
| Ether | C-O-C asymm. stretch | 1200 - 1250 | Strong |
| Alkyl Halide | C-Cl stretch | 600 - 800 | Medium to Strong |
Predicted values are based on typical ranges for these functional groups. Actual experimental values may vary.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bonds if sulfur-containing derivatives were to be synthesized.
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
The primary chromophore in this compound is the xanthene ring system itself, which is an extended π-conjugated system. This extended conjugation results in absorption bands in the ultraviolet region. The electronic spectrum is expected to exhibit multiple absorption bands corresponding to π → π* transitions. The exact positions of the absorption maxima (λ_max) and their intensities (molar absorptivity, ε) are characteristic of the xanthene core. For the parent 9H-Xanthene, absorption maxima are observed in the UV region. nist.gov
The presence of the two chlorine atoms at the 2 and 7 positions, as well as the carboxylic acid group at the 9-position, will influence the electronic transitions. The chlorine atoms, being auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions of the xanthene core. This is due to the interaction of the lone pair electrons on the chlorine atoms with the π-system of the aromatic rings. The carboxylic acid group, particularly if deprotonated, can also affect the electronic structure and the resulting UV-Vis spectrum. The introduction of heavy halogen atoms on a xanthene ring has been shown to influence the electronic properties. rsc.org
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π → π* | 250 - 270 | High |
| π → π* | 290 - 310 | Medium |
Predicted values are based on the analysis of the parent xanthene chromophore and the expected effects of chloro- and carboxyl- substituents. Actual experimental values may vary.
Fluorescence Spectroscopy and Photophysical Investigations
Fluorescence spectroscopy offers profound insights into the excited-state dynamics of this compound and its derivatives. The introduction of chlorine atoms at the 2 and 7 positions of the xanthene core significantly influences its photophysical behavior.
Emission Properties and Quantum Yield Determinations
The fluorescence quantum yield (Φf) is a critical parameter and is determined by the ratio of emitted photons to absorbed photons. For comparison, the quantum yield of the parent compound, fluorescein (B123965), is high in aqueous basic solutions. The introduction of heavier halogen atoms, such as chlorine, can lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, the specific quantum yield for this compound would require experimental determination.
To provide a comparative context, the following table includes typical fluorescence quantum yields for the parent fluorescein molecule under different conditions.
| Compound | Solvent/Condition | Fluorescence Quantum Yield (Φf) |
| Fluorescein | 0.1 M NaOH | 0.92-0.95 |
| Fluorescein | Ethanol (B145695) | 0.69 |
| Fluorescein | Water | 0.37 |
Note: This table presents data for the parent compound, fluorescein, to illustrate the typical range of quantum yields for this class of dyes. Data for this compound is not available in the cited literature.
Photostability and Photochemical Degradation Pathways
The photostability of xanthene dyes is a crucial factor for their practical applications. Halogenated xanthenes, upon exposure to light, can undergo photochemical degradation through various pathways. A common degradation mechanism for fluorescein and its derivatives involves the generation of reactive oxygen species (ROS), which can then lead to the bleaching of the dye. nih.gov
The degradation of chlorinated organic compounds can proceed via cleavage of the carbon-chlorine bond and subsequent hydroxylation, which may be followed by the cleavage of the aromatic ring structure. researchgate.net While a specific degradation pathway for this compound has not been detailed in the available literature, it is plausible that it follows a similar route. The photodegradation rate is often influenced by factors such as pH, solvent, and the presence of other chemical species. For instance, the photodegradation of fluorescein is significantly impacted by pH, with faster degradation observed in more alkaline solutions under bright sunlight. wrc.org.za
Potential degradation products for chlorinated aromatic compounds can include hydroxylated and de-chlorinated species, eventually leading to the opening of the aromatic rings and the formation of smaller organic acids.
Environmental Sensitivity of Fluorescence (e.g., Solvatochromism)
The fluorescence of this compound and its derivatives is expected to exhibit sensitivity to the local environment, a phenomenon known as solvatochromism. This effect arises from the differential solvation of the ground and excited electronic states of the fluorophore. Changes in solvent polarity can lead to shifts in the emission maximum (λem).
Studies on fluorescein and its derivatives have demonstrated their solvatochromic behavior. researchgate.netmdpi.com Generally, xanthene dyes exhibit positive solvatochromism, where an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the emission spectrum. This is indicative of a larger dipole moment in the excited state compared to the ground state.
While specific solvatochromic data for this compound is not available, the principles of solvatochromism in related dyes suggest that its emission spectrum would be red-shifted in more polar solvents. The magnitude of this shift would depend on the change in dipole moment upon excitation. The following table illustrates the concept of solvatochromism with data for the parent compound, fluorescein.
| Solvent | Polarity (ET(30)) | Emission Maximum (λem) of Fluorescein (nm) |
| Dioxane | 36.0 | 512 |
| Acetone | 42.2 | 515 |
| Acetonitrile | 45.6 | 519 |
| Ethanol | 51.9 | 521 |
| Methanol | 55.4 | 523 |
| Water | 63.1 | 521 |
Note: This table demonstrates the solvatochromic effect on fluorescein. Similar trends would be expected for its chlorinated derivatives, though the exact emission maxima would differ.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis. For this compound (molar mass: 295.12 g/mol ), mass spectrometry would confirm the molecular ion peak and provide insights into its structural components through characteristic fragmentation patterns. achemblock.comkeyorganics.net
In general, the mass spectra of carboxylic acids exhibit a molecular ion peak (M+), although it can be weak for aliphatic acids. researchgate.net Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic acid group (-COOH, M-45). researchgate.net For halogenated compounds, the isotopic pattern of the halogen atoms (chlorine has two common isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio) would be a key feature in the mass spectrum, leading to characteristic M, M+2, M+4, etc., peaks for ions containing chlorine atoms.
A plausible fragmentation pattern for this compound under electron ionization (EI) could involve the following steps:
Loss of the carboxylic acid group: [M - COOH]+
Loss of a chlorine atom: [M - Cl]+
Sequential loss of chlorine atoms and the carboxylic acid group.
Cleavage of the xanthene ring system.
The following table outlines potential major fragments and their corresponding mass-to-charge ratios (m/z) for the 35Cl isotope.
| Fragment | Formula | m/z (for 35Cl) |
| [M]+ | C14H8Cl2O3 | 294 |
| [M - OH]+ | C14H7Cl2O2 | 277 |
| [M - COOH]+ | C13H8Cl2O | 249 |
| [M - Cl]+ | C14H8ClO3 | 259 |
| [M - COOH - Cl]+ | C13H8ClO | 214 |
Note: This table presents a hypothetical fragmentation pattern. Actual experimental data would be required for confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies
While a single crystal X-ray diffraction study for this compound has not been found in the surveyed literature, the crystal structure of the parent compound, 9H-xanthene-9-carboxylic acid, has been determined. nih.gov This study reveals that in the solid state, the molecules form hydrogen-bonded cyclic dimers through their carboxylic acid groups. nih.gov The xanthene core is not perfectly planar but exhibits a slight boat conformation. nih.gov
The table below summarizes the crystallographic data for the parent compound, 9H-xanthene-9-carboxylic acid. nih.gov
| Parameter | Value |
| Formula | C14H10O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.334(2) |
| b (Å) | 10.021(2) |
| c (Å) | 20.211(4) |
| β (°) | 94.68(3) |
| V (ų) | 2085.2(7) |
| Z | 8 |
Note: This data is for the unsubstituted parent compound and serves as a reference for the likely crystal system and packing motifs.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular assembly and crystal packing of this compound are governed by a combination of directional, non-covalent interactions. While specific crystallographic data for this dichlorinated derivative is not extensively reported, its molecular structure allows for a predictive analysis based on the well-characterized parent compound, xanthene-9-carboxylic acid, and studies of other chlorinated aromatic molecules.
Hydrogen Bonding: The primary and most influential interaction dictating the crystal packing is the hydrogen bonding facilitated by the carboxylic acid moiety. Similar to the unsubstituted xanthene-9-carboxylic acid, molecules of the 2,7-dichloro derivative are expected to form robust, centrosymmetric cyclic dimers. nih.gov In this arrangement, the carboxylic acid group of one molecule forms a strong O—H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa. This creates a characteristic R²₂(8) ring motif, a common and highly stable supramolecular synthon in carboxylic acids.
π-π Stacking: The planar aromatic rings of the xanthene core are prone to π-π stacking interactions. These interactions, arising from the alignment of the electron-rich π-systems, contribute significantly to the stabilization of the crystal packing. researchgate.net The stacking can occur in various geometries, such as face-to-face or offset (displaced), with the latter often being energetically more favorable. The interplay between the strong hydrogen-bonding dimers and the weaker, but collectively significant, π-π and halogen bonding interactions defines the final, densely packed crystal structure.
| Interaction Type | Donor/Acceptor Groups | Expected Geometry | Role in Crystal Packing |
| Hydrogen Bonding | Carboxylic Acid (O-H···O=C) | Forms cyclic R²₂(8) dimers | Primary structural motif, creates 1D chains or discrete pairs |
| Halogen Bonding | C—Cl···O or C—Cl···Cl | Directional, with C-Cl···Nu angles near 180° | Links the primary hydrogen-bonded motifs into 2D or 3D networks |
| π-π Stacking | Xanthene aromatic rings | Parallel-displaced or T-shaped | Stabilizes the packing of aromatic cores, contributes to overall cohesion |
Computational Chemistry and Quantum Chemical Studies
Computational methods provide profound insights into the molecular properties of this compound, complementing experimental data by explaining its electronic structure, geometry, and reactivity at a quantum-mechanical level.
Density Functional Theory (DFT) for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the ground-state properties of molecules. mdpi.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can accurately predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netchemrxiv.org
The electronic properties are of particular interest. The chlorine atoms, being electronegative and electron-withdrawing, are expected to have a significant impact on the electronic distribution compared to the parent compound. DFT calculations can quantify this by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich xanthene ring system, while the LUMO may be distributed across the aromatic backbone and the carboxylic acid group. The presence of chlorine atoms is predicted to lower the energies of both the HOMO and LUMO, potentially increasing the HOMO-LUMO energy gap and influencing the molecule's kinetic stability and reactivity. researchgate.net
| Calculated Property | Significance | Expected Influence of 2,7-Dichloro Substitution |
| Optimized Geometry | Provides precise bond lengths and angles. | Minor distortions in the xanthene core; C-Cl bond lengths around 1.74 Å. |
| HOMO Energy | Relates to the ability to donate an electron. | Energy is lowered (stabilized) due to inductive withdrawal by Cl atoms. |
| LUMO Energy | Relates to the ability to accept an electron. | Energy is lowered (stabilized). |
| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic transition energy. | May increase, leading to higher kinetic stability. |
| Dipole Moment | Indicates the overall polarity of the molecule. | Expected to be non-zero and influenced by the symmetric placement of Cl atoms. |
Time-Dependent DFT (TD-DFT) for Excited-State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for studying the electronic excited states of molecules, making it ideal for predicting the photophysical properties of compounds like this compound, which belongs to the family of xanthene dyes. nih.gov
TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in an electronic spectrum. researchgate.net The calculations also provide the oscillator strength for each transition, a measure of its probability, allowing for the simulation of a full UV-Vis absorption spectrum. nih.gov Analysis of the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO) reveals their nature, such as π→π* or n→π* transitions. For xanthene-based dyes, the lowest energy absorption is typically a π→π* transition associated with the conjugated system of the aromatic core. researchgate.net The choice of functional is critical in TD-DFT, with range-separated hybrids like CAM-B3LYP often providing more accurate results for systems that may have charge-transfer character in their excited states. nih.gov
Molecular Electrostatic Potential Surfaces Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior and intermolecular interaction sites. semanticscholar.org The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values.
For this compound, the MEP surface would highlight distinct regions:
Negative Potential (Red/Yellow): The most electron-rich and nucleophilic regions are located around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group. These sites are the primary hydrogen bond acceptors.
Positive Potential (Blue): The most electron-poor and electrophilic region is centered on the acidic proton of the hydroxyl group, making it the primary hydrogen bond donor.
Slightly Positive Potential (Cyan/Green): A region of positive electrostatic potential, known as a σ-hole, is expected to be present on the outer surface of the chlorine atoms, along the extension of the C-Cl bond. This positive region is responsible for the formation of halogen bonds with nucleophiles. tuni.fi
The MEP surface provides a clear, intuitive rationale for the intermolecular interactions observed in the crystal structure, visually confirming the roles of the carboxylic acid in hydrogen bonding and the chlorine atoms in potential halogen bonding. researchgate.net
Advanced Research Applications of 2,7 Dichloro 9h Xanthene 9 Carboxylic Acid
Precursor in the Synthesis of Fluorescent Dyes and Probes
The xanthene scaffold is the core structure of widely used fluorescent dyes like fluoresceins and rhodamines. mdpi.com These dyes are typically synthesized through the acid-catalyzed condensation of resorcinols or 3-aminophenols with anhydrides. researchgate.net The specific structure of the reactants, such as the use of 2,7-dichloro-9H-xanthene-9-carboxylic acid, allows for the creation of fluorescent markers with tailored properties for specific research applications.
This compound serves as a key building block in the synthesis of chlorinated xanthene dyes. These dyes are a class of fluorescent probes utilized for labeling proteins and other biomolecules. researchgate.net The presence of chlorine atoms on the xanthene ring can enhance the photostability and quantum yield of the resulting fluorophore. The carboxylic acid group provides a convenient attachment point for conjugation to biomolecules, enabling their use as fluorescent markers in techniques like fluorescence microscopy and immunofluorescence histochemistry. researchgate.net
For example, novel chlorinated fluoresceins have been synthesized for labeling proteins, demonstrating strong fluorescence, high photostability, and good biocompatibility in fluorescence imaging of living cells. researchgate.net The core xanthene structure, rigidified by a bridging oxygen atom, maximizes the π-conjugation essential for strong fluorescence. mdpi.com The ability to form a non-fluorescent spirocyclic form and a fluorescent open form, which can be controlled by external triggers, makes these probes highly versatile for visualizing dynamic processes in living cells. mdpi.com
A significant advantage of using substituted precursors like this compound is the ability to tune the spectral properties of the final dye. The introduction of halogen atoms, such as chlorine, onto the fluorescein (B123965) structure systematically alters its absorption and emission spectra. Research has shown that increasing the chlorination on the xanthene core shifts the emission spectra towards longer wavelengths. researchgate.net This spectral tuning is crucial for developing sets of fluorophores for multicolor imaging applications, where distinct emission profiles are needed to differentiate between multiple targets simultaneously.
The table below summarizes the spectral properties of representative xanthene-based dyes, illustrating how structural modifications can tune their fluorescence characteristics.
| Fluorophore Class | Typical Excitation Max (λex, max) | Typical Emission Max (λem, max) | Key Structural Feature |
|---|---|---|---|
| Fluoresceins | ~494 nm | ~521 nm | Basic Xanthene Core |
| Chlorinated Fluoresceins | 508 - 536 nm | 524 - 550 nm | Chlorine atoms on xanthene core |
| Rhodamines | ~558 nm | ~580 nm | Amino group substitutions |
| Near-Infrared (NIR) Dyes | 748 - 790 nm | 779 - 820 nm | Extended π-conjugation systems |
Contributions to Materials Science Research
The unique photophysical properties of molecules derived from this compound also make them valuable in materials science.
Fluorescent dyes synthesized from this precursor are themselves materials with significant optical applications. Their high brightness, photostability, and tunable emission make them suitable for integration into various optical devices and sensors. mdpi.comresearchgate.net The chromophoric properties of the xanthene core are central to these applications. smolecule.com
The carboxylic acid functionality of this compound allows for its incorporation into larger molecular structures, such as polymers. smolecule.com By covalently bonding dyes derived from this compound to a polymer backbone, researchers can create advanced materials with built-in fluorescence. These functional polymers can be used in applications such as fluorescent coatings, sensors, or as active components in light-emitting devices.
Research on Carbon Monoxide Releasing Molecules (PhotoCORMs)
A novel and promising area of research involves the use of xanthene carboxylic acids as photoactivatable carbon monoxide-releasing molecules (PhotoCORMs). rsc.orgresearchgate.net Carbon monoxide (CO) is a gasotransmitter with important roles in cellular regulation, and CORMs are being investigated for their therapeutic potential by enabling controlled CO delivery. rsc.orgnih.gov
Unlike many traditional CORMs that are based on metal carbonyl complexes, xanthene-based PhotoCORMs are nonmetallic, which can be an advantage in reducing potential toxicity. rsc.org Research has demonstrated that fluorescein analogues, specifically xanthene-9-carboxylic acid derivatives, can release carbon monoxide upon irradiation with visible light, such as green light. researchgate.netnih.gov The light-triggered release from these molecules allows for precise spatial and temporal control over CO delivery, a significant advantage for therapeutic applications. researchgate.net This process can be monitored by observing the characteristic changes in the absorption and emission properties of the parent molecule as it releases CO. nih.gov
| CORM Type | Activation Trigger | Examples | Key Advantage |
|---|---|---|---|
| Metal-Based CORMs | Solvent, Ligand Exchange | CORM-2 (Ruthenium-based) | Well-studied release kinetics |
| Nonmetallic PhotoCORMs | Light (Irradiation) | Xanthene Carboxylic Acids, BODIPYs | High spatial/temporal control, potentially lower toxicity |
| Spontaneous Releasers | Physiological Conditions | CORM-A1 (Boron-based) | No external trigger needed |
Mechanistic Studies of Light-Activated CO Release from Xanthene Analogues
The xanthene-9-carboxylic acid framework is a key component in the development of transition-metal-free photoactivated carbon monoxide-releasing molecules (photoCORMs). researchgate.net These molecules offer precise spatial and temporal control over the delivery of carbon monoxide (CO), a gasotransmitter with significant therapeutic potential. The fundamental mechanism of CO release is initiated by the absorption of light by the xanthene chromophore.
Studies on fluorescein analogues, such as 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, have demonstrated that irradiation with visible light (e.g., green light at ~500 nm) triggers the release of carbon monoxide. researchgate.netijcrt.org The process involves the photo-decarbonylation of the carboxylic acid group at the 9-position. researchgate.net The mechanism is believed to proceed via an excited state of the xanthene molecule where an electron is transferred from the meso-carboxylate group to the chromophore, leading to the cleavage of the C-C bond and subsequent liberation of CO. researchgate.net The presence of halogen substituents, such as the chlorine atoms in this compound, can influence the photophysical properties of the xanthene core, potentially altering the efficiency and wavelength dependence of CO release.
Quantitative Analysis of CO Release Dynamics
The quantitative analysis of CO release from xanthene-based photoCORMs is critical for their potential therapeutic application. Spectroscopic methods are commonly employed to monitor the release dynamics. For instance, the trapping of released CO by deoxyhemoglobin (Hb) to form carboxyhemoglobin (COHb) provides a reliable method for quantification, as COHb has a distinct absorption spectrum. ijcrt.org
Upon irradiation of a water-soluble fluorescein analogue in the presence of hemoglobin under physiological conditions (pH 7.4), the formation of COHb can be quantitatively monitored using UV-vis spectrophotometry. ijcrt.org This allows for the determination of the quantum yield of CO release, a key parameter for evaluating the efficiency of a photoCORM. The reaction progress can be precisely tracked by observing the changes in the characteristic absorption and emission spectra of the xanthene compound and the hemoglobin species. ijcrt.org While specific quantitative data for the 2,7-dichloro analogue is not detailed in the available literature, the established methodologies are directly applicable to assess its CO-releasing capabilities.
Chemical Scaffolding in Medicinal Chemistry Research
Exploration of Xanthene Derivatives as Bioactive Skeletons
The xanthene nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. nih.govresearchgate.netnih.gov Derivatives of the xanthene skeleton have been reported to possess anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. nih.govnih.govnih.gov
Specifically, amides derived from 9H-xanthene-9-carboxylic acid have been identified as potent and orally available positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). researchgate.netnih.gov These modulators are valuable as pharmacological tools for studying the physiological roles of mGlu1 receptors. Further derivatization of the xanthene carboxamide structure has led to the discovery of novel antagonists for the CCR1 receptor, a target for inflammatory diseases. nih.gov The 2,7-dichloro substitution pattern on the xanthene ring is a strategic modification aimed at exploring the chemical space around this privileged scaffold to enhance potency, selectivity, or pharmacokinetic properties.
| Xanthene Derivative Class | Biological Target/Activity | Reference |
|---|---|---|
| Xanthene Carboxamides | CCR1 Receptor Antagonists | nih.gov |
| 9H-xanthene-9-carboxylic acid amides | mGlu1 Receptor Enhancers | nih.gov |
| General Xanthene Derivatives | Anticancer, Anti-inflammatory | nih.gov |
| Halogenated Xanthenes | Cytotoxic Activity | nih.gov |
| General Xanthene Derivatives | Antiviral, Antipsychotic, Anticonvulsant | nih.gov |
Structure-Activity Relationship (SAR) Studies for Molecular Design
Structure-activity relationship (SAR) studies are fundamental to the process of drug design and optimization. For xanthene derivatives, SAR studies have provided detailed insights into how chemical modifications influence biological activity. nih.gov Research on xanthene carboxamides as CCR1 receptor antagonists has shown that substituents on the xanthene ring play a crucial role in binding affinity and functional activity. nih.gov
The introduction of substituents, such as halogens, can significantly impact the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with the biological target. nih.gov For instance, in the development of mGlu1 receptor enhancers, various modifications to the 9H-xanthene-9-carboxylic acid core were explored to optimize activity and pharmacokinetic properties. researchgate.netnih.gov The systematic placement of chlorine atoms at the 2 and 7 positions of the xanthene ring is a classic medicinal chemistry strategy to probe these effects and potentially improve the compound's drug-like properties.
| Structural Modification | Observed Effect on Activity | Compound Class | Reference |
|---|---|---|---|
| Substitution on the xanthene ring | Alters CCR1 receptor binding and functional antagonism | Xanthene Carboxamides | nih.gov |
| Formation of oxadiazolyl or tetrazolyl amides | Potent mGlu1 receptor enhancement | 9H-xanthene-9-carboxylic acid derivatives | nih.gov |
| General ring substitutions | Modulates diverse biological activities (e.g., anticancer, antibacterial) | General Xanthene Derivatives | nih.gov |
Design of Molecular Probes for Biological Research
The inherent fluorescence of many xanthene derivatives, such as fluorescein and rhodamine, makes this scaffold exceptionally useful for the design of molecular probes for biological imaging and sensing. These probes are powerful tools for visualizing and quantifying dynamic processes in living cells with high sensitivity and real-time detection.
The design of xanthene-based probes often involves intramolecular spirocyclization as a fluorescence switching mechanism. Small, spirocyclic, xanthene-based fluorescent probes are developed for a multitude of applications, including detecting enzymatic activity, targeted labeling of organelles and proteins, and sensing small molecules. The core structure of this compound provides a platform that can be chemically modified to create such probes. The carboxylic acid handle allows for conjugation to other molecules (e.g., targeting ligands or analyte-responsive groups), while the dichloro substitutions can fine-tune the spectral properties and photostability of the resulting fluorophore.
Emerging Research Areas and Future Perspectives
The field of xanthene chemistry continues to evolve, with several emerging research areas holding significant promise. A major challenge and area of focus is the development of new xanthene-based functional dyes that operate in the near-infrared (NIR) region. NIR probes are highly desirable for advanced biological applications like in vivo imaging due to their ability to penetrate deeper into tissues with reduced autofluorescence.
Furthermore, the versatility of the xanthene scaffold ensures its continued relevance in drug discovery. Future research will likely focus on synthesizing multi-functionalized derivatives with optimized drug-like properties for a wider range of therapeutic targets, including novel anticancer and neuroprotective agents. nih.gov The development of greener and more efficient synthetic methodologies, such as those utilizing ultrasound assistance, will also facilitate the exploration of novel xanthene derivatives. nih.gov As a readily available and modifiable building block, this compound is well-positioned to contribute to these future advancements in both materials science and medicinal chemistry.
Development of Responsive Chemical Systems
The rigid framework and the potential for functionalization of the xanthene core in this compound make it an attractive scaffold for the design of stimuli-responsive chemical systems. These systems are engineered to exhibit a specific response to external stimuli such as light, pH changes, or the presence of specific analytes. Research in this area leverages the fundamental properties of the xanthene structure to create molecules with tailored functionalities.
Derivatives of xanthene-9-carboxylic acid, which are structurally analogous to this compound, have been investigated as photoactivated carbon monoxide (CO) releasing molecules (photoCORMs). researchgate.net For instance, 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, a water-soluble fluorescein analogue, has been shown to release CO upon irradiation with visible light at 500 nm. researchgate.net This process can be monitored by changes in absorption and emission properties, demonstrating the potential for creating light-responsive systems for controlled therapeutic agent delivery. researchgate.net The underlying mechanism for CO liberation in similar xanthene-based photoCORMs involves the meso-carboxylate ion transferring an electron to the triplet excited chromophore moiety. researchgate.net
While direct research on this compound as a photoresponsive material is not extensively documented, the principles demonstrated by its analogues suggest its potential in this field. The electron-withdrawing nature of the two chlorine atoms on the xanthene ring could influence the photophysical properties of its derivatives, potentially tuning their absorption wavelengths and the efficiency of photo-induced processes.
Furthermore, the general class of xanthene derivatives is widely utilized in the development of fluorescent probes and chemosensors. These responsive systems are designed to signal the presence of specific ions or molecules through a change in their fluorescence. The synthesis of multi-stimuli-responsive solid-state red-emitting phenothiazine-based A-π-D-π-A' derivatives highlights a strategy where molecular structure is tuned to achieve responsiveness to various environmental factors.
Advancements in Sustainable Chemical Synthesis and Applications
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like this compound and its derivatives. Research in this area focuses on developing more efficient, safer, and environmentally friendly synthetic routes.
A significant advancement in the sustainable synthesis of xanthene derivatives is the application of ultrasound-assisted methods. nih.govunito.itnih.gov This technique offers several advantages over conventional heating, including shorter reaction times, higher yields, and milder reaction conditions. nih.gov For the synthesis of various functionalized xanthenes, ultrasound irradiation has been successfully employed in conjunction with eco-friendly catalysts. nih.govunito.it
For example, a variety of catalysts have been utilized in the ultrasound-assisted synthesis of xanthene derivatives, including zinc acetate (B1210297) (Zn(OAc)₂), zirconium(IV) chloride (ZrCl₄), and perchloric acid (HClO₄). nih.gov These methods often employ environmentally benign solvents like ethanol (B145695) or even proceed under solvent-free conditions, further enhancing their green credentials. nih.gov
Below is a table summarizing various sustainable synthetic approaches for xanthene derivatives, which could be adapted for the synthesis of this compound.
| Catalyst | Reaction Conditions | Reactants | Product Type | Yield (%) | Reference |
| Zn(OAc)₂ (10 mol%) | Ultrasound, Ethanol, 15-45 min | Aromatic aldehydes, Cyclic diketones | Xanthene derivatives | 84-95 | nih.gov |
| ZrCl₄ | Ultrasound, Ethanol, 70-82 min | 2-Naphthol, Dimedone, Aldehydes | Functionalized xanthenes | 75-95 | nih.gov |
| HClO₄ (0.1 mmol) | Ultrasound, Glacial acetic acid, 30-90 min | Aryl aldehydes, β-Naphthol | 14-Aryl-14H-dibenzo[a,j]xanthenes | 90-98 | nih.gov |
A patent for the preparation of the parent compound, xanthene-9-carboxylic acid, describes a safe and environmentally friendly method that avoids the use of toxic reagents like sodium cyanide. google.com The process involves the Huang-Minlon reduction of xanthone (B1684191) to xanthene, followed by salt formation with a strong base and subsequent carboxylation with carbon dioxide at low temperatures. google.com This method is highlighted as being suitable for industrial production due to its high yield, low cost, and high purity of the final product without the need for extensive purification. google.com
The application of such green synthetic methodologies to produce this compound would significantly reduce the environmental impact of its production and align with the broader goals of sustainable chemistry.
Q & A
Q. How can synthetic routes for 2,7-Dichloro-9H-xanthene-9-carboxylic acid be optimized for higher yield and purity?
- Methodological Answer : Optimize reaction conditions using Grignard reagents or nucleophilic substitution. For example:
- Alkylation : Use allyl bromide with K₂CO₃ in acetone under reflux (1 h, 64% yield) .
- Aryl Group Introduction : React with o-tolylmagnesium bromide in THF at room temperature (2 h, 80% yield) .
- Purification : Employ column chromatography with silica gel and monitor purity via HPLC (>95% purity achievable) .
Key Table :
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Allyl bromide, K₂CO₃, acetone, reflux | 64% | |
| Aryl Addition | o-TolylMgBr, THF, rt | 80% | |
| Purification | Silica gel chromatography | >95% |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL/SHELXS for small-molecule refinement. For example, analyze bond angles (e.g., C11–C10–C9: 119.83°) .
- UV-Vis Spectroscopy : Monitor absorbance at 500 nm for photochemical activity (e.g., CO release under green light) .
- NMR : Assign peaks using DEPT-135 for carboxy group confirmation (δ ~170 ppm for carboxylic protons) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C; degradation observed under prolonged UV exposure .
- Thermal Stability : Stable below 40°C; avoid heating beyond 100°C (risk of decarboxylation) .
- Solution Stability : Use anhydrous DMSO or methanol; aqueous solutions prone to hydrolysis at pH > 8 .
Advanced Research Questions
Q. What mechanistic insights explain the photo-induced CO release from this compound?
- Methodological Answer :
- Experimental Setup : Irradiate at 500 nm in PBS buffer (pH 7.4) and monitor CO release via hemoglobin trapping (COHb formation) .
- Kinetic Analysis : Use time-resolved spectroscopy to track intermediates (e.g., triplet state formation) .
- Computational Modeling : Apply DFT to study electronic transitions and bond cleavage energetics .
Q. How can contradictory spectral data (e.g., fluorescence quenching vs. enhancement) be resolved?
- Methodological Answer :
- Control Experiments : Test under inert atmospheres (N₂/Ar) to rule out oxygen interference .
- pH Titration : Correlate fluorescence intensity with protonation states (pKa ~4.5 for carboxy group) .
- Cross-Validation : Compare NMR, HPLC, and mass spectrometry data to confirm structural integrity .
Q. What strategies improve the compound’s utility in biological imaging or targeted drug delivery?
- Methodological Answer :
- Derivatization : Synthesize ester prodrugs (e.g., methyl ester) for enhanced cell permeability .
- Conjugation : Link to targeting peptides via carbodiimide crosslinkers (EDC/NHS chemistry) .
- In Vivo Testing : Use zebrafish models to assess biocompatibility and CO release kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or reactivity data?
- Methodological Answer :
- Systematic Replication : Repeat experiments using standardized protocols (e.g., IUPAC guidelines).
- Meta-Analysis : Compare datasets from multiple sources (e.g., NIST Chemistry WebBook for thermodynamic properties) .
- Error Source Identification : Check for batch-to-batch variability (e.g., HPLC purity >95% vs. commercial 90% grades) .
Safety and Handling
Q. What protocols mitigate risks during handling of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
